molecular formula C18H16N2O3 B2966967 N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 380571-18-6

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2966967
CAS No.: 380571-18-6
M. Wt: 308.337
InChI Key: BKZPTHKVSHLLMH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 3 and a carboxamide group at position 2. Benzofuran derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects .

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-15-5-3-4-6-16(15)23-17(11)18(22)20-14-9-7-13(8-10-14)19-12(2)21/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZPTHKVSHLLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the acylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methylbenzofuran-2-carboxylic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. For example, the use of a packed bed reactor with a supported metal catalyst can facilitate the acetylation and subsequent reactions under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives of the benzofuran ring.

Scientific Research Applications

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), thereby reducing inflammation and pain . Additionally, it may modulate other signaling pathways involved in cellular processes.

Comparison with Similar Compounds

To contextualize N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide, we analyze structurally and functionally related benzofuran carboxamides. Below is a comparative analysis based on substituent variations, pharmacological profiles, and synthetic pathways.

Structural Analogues and Substituent Effects
Compound Name Core Structure Substituents (Position) Key Functional Groups Potential Applications
This compound Benzofuran - 3-methyl (C3)
- 2-carboxamide (C2) linked to 4-acetamidophenyl
Acetamido group, methyl, carboxamide Kinase inhibition, anti-inflammatory (hypothesized)
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (GSK8175) Benzofuran - 5-cyclopropyl (C5)
- 2-(4-fluorophenyl) (C2)
- 3-carboxamide (C3) with N-methyl and amino-ethyl-bromophenyl
Bromophenyl, cyclopropyl, fluorine Antiviral (e.g., hepatitis C)

Key Observations :

Substituent Diversity :

  • The target compound features a methyl group at C3 and a 4-acetamidophenyl group, whereas GSK8175 () includes bulkier substituents (cyclopropyl, bromophenyl) and halogen (fluorine). These differences influence lipophilicity, steric hindrance, and target binding. For instance, GSK8175’s bromophenyl and fluorine substituents enhance binding to viral polymerases, while the acetamido group in the target compound may improve solubility .

Pharmacological Implications :

  • GSK8175 has demonstrated antiviral activity against hepatitis C virus (HCV) in preclinical studies due to its ability to inhibit viral RNA replication . In contrast, the acetamidophenyl group in the target compound could favor interactions with human kinases or inflammatory mediators, though experimental validation is required.

Synthetic Complexity: The synthesis of GSK8175 involves multi-step functionalization, including azide reduction and cyclopropane introduction (e.g., SnCl₂-mediated reactions for amino group generation) . The target compound’s synthesis is likely less complex due to the absence of halogens and cyclopropane groups.

Research Findings and Data Gaps
  • Target Compound: Limited peer-reviewed data exist on its biological activity.
  • GSK8175 : Demonstrated EC₅₀ values of <100 nM against HCV in vitro, with optimized pharmacokinetics in animal models .

Critical Note: While the target compound shares a benzofuran-carboxamide scaffold with GSK8175, its distinct substituents necessitate dedicated pharmacological profiling to confirm hypothesized applications.

Biological Activity

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

The synthesis of this compound typically involves a multi-step process. One common method includes the acylation of 4-aminophenol to form 4-acetamidophenol, followed by a Friedel-Crafts acylation reaction with 3-methylbenzofuran-2-carboxylic acid chloride using a Lewis acid catalyst like aluminum chloride. The compound's structure is characterized by a benzofuran core, which contributes to its unique chemical properties.

Anti-inflammatory and Analgesic Properties

This compound has been investigated for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making it a candidate for further development as an anti-inflammatory drug.

Urease Inhibition

Recent studies have evaluated the compound's urease inhibitory potential, which is crucial for treating conditions like kidney stones and certain infections. In vitro assays demonstrated that various benzofuran derivatives exhibited urease inhibition ranging from 1.2 to 23.50 µM, with this compound being among those tested . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring significantly influenced inhibitory activity.

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Research indicates that modifications in the benzofuran structure can lead to enhanced antibacterial activities against multidrug-resistant strains . While specific data on this compound's antimicrobial effects are sparse, the general trend suggests promising applications in combating resistant bacterial infections.

The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may modulate these targets, leading to its observed biological effects.

Comparative Analysis

Compound NameBiological ActivityNotes
This compoundAnti-inflammatory, analgesicPotential COX-2 inhibitor
N-(4-acetamidophenyl)-indomethacin amidePotent COX-2 inhibitorEstablished anti-inflammatory properties
4’-acetamidophenyl derivativesAntipyretic, analgesicSimilar structural features enhance efficacy

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